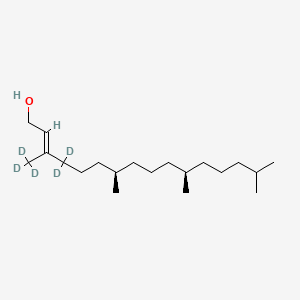
Phytol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytol-d5 is a deuterated form of phytol, a naturally occurring diterpene alcohol that can be extracted from the chlorophyll of green plants . This compound is used as an isotopically labeled compound in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Phytol-d5 can be synthesized through several methods. One common approach involves the deuteration of phytol, which can be extracted from natural sources such as green plants. The extraction process typically involves the use of solvents like ethanol under ultrasonic-assisted extraction conditions . The extracted phytol is then subjected to deuteration reactions to replace hydrogen atoms with deuterium atoms, resulting in this compound .
Analyse Des Réactions Chimiques
Phytol-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: This compound can be oxidized to form phytanic acid-d5, which is used in metabolic studies.
Reduction: Reduction reactions can convert this compound into other deuterated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically deuterated derivatives of phytol .
Applications De Recherche Scientifique
Phytol-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of phytol and its derivatives.
Medicine: Investigated for its potential anti-inflammatory and metabolic properties.
Mécanisme D'action
The mechanism of action of Phytol-d5 is similar to that of phytol. It exerts its effects through various molecular targets and pathways:
Lipid Metabolism: This compound influences lipid metabolism by modulating the activity of enzymes involved in the synthesis and degradation of lipids.
Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Phytol-d5 can be compared with other similar compounds such as:
Phytanic Acid-d5: A deuterated derivative of this compound, used in metabolic studies.
Phytyl-diphosphate-d5: Another deuterated derivative involved in the biosynthesis of tocopherols (vitamin E) and other bioactive compounds.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research.
Propriétés
Formule moléculaire |
C20H40O |
|---|---|
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
(E,7R,11R)-4,4-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1/i5D3,14D2 |
Clé InChI |
BOTWFXYSPFMFNR-LLZIEIFUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C\CO)/C([2H])([2H])CC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















